Amylin (1-13) (human) Amylin (1-13) (human)
Brand Name: Vulcanchem
CAS No.: 198328-30-2
VCID: VC0182162
InChI: InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
SMILES: CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O
Molecular Formula: C54H95N19O19S2
Molecular Weight: 1378.588

Amylin (1-13) (human)

CAS No.: 198328-30-2

Cat. No.: VC0182162

Molecular Formula: C54H95N19O19S2

Molecular Weight: 1378.588

* For research use only. Not for human or veterinary use.

Amylin (1-13) (human) - 198328-30-2

Specification

CAS No. 198328-30-2
Molecular Formula C54H95N19O19S2
Molecular Weight 1378.588
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Standard InChI InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
Standard InChI Key NUJHDVYKOOSMFN-UOJHWKIISA-N
SMILES CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O

Introduction

CHEMICAL IDENTITY AND STRUCTURE

Molecular Composition and Properties

Amylin (1-13) (human) is a 13-amino acid peptide fragment with a molecular weight of 1378.6 g/mol and the molecular formula C54H95N19O19S2 . This peptide is characterized by a distinctive disulfide bridge between cysteine residues at positions 2 and 7, creating a cyclic structure within the peptide sequence . The compound exhibits highly hydrophilic properties with a calculated XLogP3 value of -9.9, indicating poor membrane permeability but good water solubility .

Table 1: Physical and Chemical Properties of Amylin (1-13) (human)

PropertyValue
Molecular FormulaC54H95N19O19S2
Molecular Weight1378.6 g/mol
XLogP3-9.9
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count24
Rotatable Bond Count33
Topological Polar Surface Area700
Heavy Atom Count94
Defined Atom Stereocenter Count16

Amino Acid Sequence

The primary structure of Amylin (1-13) (human) is defined by the following amino acid sequence:

  • Three-letter code: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH

  • One-letter code: KCNTATCATQRLA

This sequence contains the disulfide bridge between Cys2 and Cys7, which forms an essential structural feature that influences the peptide's biological activity and three-dimensional conformation .

Alternative Nomenclature and Identifiers

Amylin (1-13) (human) is known by several synonyms in scientific literature and commercial catalogs:

  • Islet Amyloid Polypeptide (1-13) (human)

  • Diabetes-Associated Peptide (1-13) (human)

  • DAP (1-13) (human)

  • Insulinoma Amyloid Peptide (1-13) (human)

The compound is registered with CAS number 198328-30-2 and can also be identified by registry numbers such as MFCD00079793 .

STRUCTURAL CONTEXT WITHIN FULL AMYLIN

Relation to Full-Length Amylin

Amylin (1-13) (human) represents the N-terminal portion of the full-length human amylin, which is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic beta cells . The complete amylin sequence plays important roles in glucose homeostasis and appetite regulation, functioning through amylin receptors in the hindbrain and hypothalamus .

The N-terminal region contained within the 1-13 fragment has particular structural significance. Nuclear magnetic resonance (NMR) and molecular dynamic simulation studies have shown that this region tends to form an α-helical structure in the full-length peptide, with residues 1-7 forming a short turn-coil structure followed by the beginning of an 8-17 α-helix . This structural element is critical for receptor binding and biological activity.

Structural Features and Conformations

The disulfide bond between positions 2 and 7 in the Amylin (1-13) fragment creates a constrained loop structure that significantly influences the peptide's conformation and interactions. This structural feature is highly conserved across species, indicating its essential role in amylin's biological functions .

Research comparing amyloidogenic (human) and non-amyloidogenic (rat) amylin has revealed that while the N-terminal regions share similar structural features, they exhibit different conformational tendencies. The human amylin N-terminal region can adopt multiple conformations, including an α-helical structure, whereas rat amylin tends to maintain a more stable N-terminal α-helix . These structural differences contribute to the divergent amyloidogenic properties of human versus rodent amylin.

BIOLOGICAL SIGNIFICANCE

Processing and Metabolism

In human tissues, full-length amylin undergoes processing to generate various fragments. Research has identified that human amylin can be cleaved between residues Leu16/Val17 and Phe23/Gly24, producing fragments including amylin 17-37 and amylin 24-37 . The processing pattern differs between species, with rats, mice, and cats showing major cleavage between Arg18 and Ser19 .

The enzyme insulin-degrading enzyme (IDE) has been identified as a key processor of amylin, with cleavage sites between Phe15/Leu16, His18/Leu19, Arg11/Leu12, and Asn31/Val32 . This enzymatic processing influences the circulating levels and biological activity of amylin and its fragments.

RESEARCH APPLICATIONS

Structure-Function Studies

Amylin (1-13) (human) serves as a valuable tool for investigating structure-function relationships in amylin biology. The fragment allows researchers to study the specific contributions of the N-terminal region to:

  • Receptor binding affinity and selectivity

  • Conformational stability and dynamics

  • Species-specific differences in amylin behavior

  • Structural determinants of amyloid formation

Research using the 1-13 fragment and related peptides has provided crucial insights into how specific amino acid substitutions affect amylin's tendency to form amyloid fibrils, which is relevant to type 2 diabetes pathology .

Development of Amylin Analogs

The study of Amylin (1-13) (human) has contributed significantly to the development of therapeutic amylin analogs. Analysis of this region has helped identify positions suitable for modification to create peptides with improved properties, such as:

  • Reduced amyloidogenicity

  • Enhanced receptor selectivity

  • Prolonged circulation time

  • Maintained or enhanced biological activity

For example, the development of long-acting amylin analogs like cagrilintide involved modifications to the amylin sequence, with the N-terminal region being identified as a promising position for lipidation with fatty acids . This approach has yielded analogs with extended half-lives while preserving receptor-mediated effects.

COMPARATIVE ANALYSIS

Comparison with Therapeutic Analogs

Table 2: Comparison of Amylin (1-13) (human) with Therapeutic Amylin Analogs

PeptideN-terminal Modifications (positions 1-13)Key Functional Differences
Amylin (1-13) (human)Native sequence (KCNTATCATQRLA)Contains original disulfide bridge; lacks amyloidogenic region
PramlintideNo modifications in 1-13 regionContains proline substitutions at positions 25, 28, and 29; non-amyloidogenic
CagrilintideE substitution at position 14; N-terminal lipidation with C20 diacid via γGlu linkerLong-acting; enhanced albumin binding; maintained receptor selectivity
NN1213E substitution at position 14; R substitution at position 17; N-terminal modificationsLong-acting; optimized for solubility, stability, and receptor selectivity

This comparison illustrates how understanding the structural features of the 1-13 region has informed the rational design of therapeutic amylin analogs with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator